(R,R)-chrysanthemyl diphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

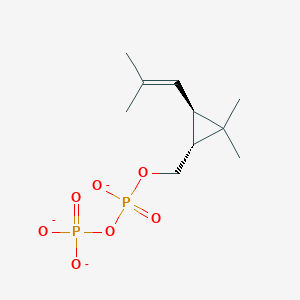

(R,R)-chrysanthemyl diphosphate(3-) is trianion of (R,R)-chrysanthemyl diphosphate. It is a conjugate base of a (R,R)-chrysanthemyl diphosphate.

Applications De Recherche Scientifique

Chemical Properties and Structure

(R,R)-chrysanthemyl diphosphate(3-) is the (R,R)-diastereoisomer of chrysanthemyl diphosphate, with a molecular formula of C10H20O7P2 and a molecular weight of 314.21 g/mol. It serves as a precursor in various biochemical pathways, particularly in the synthesis of pyrethrins, which are widely used as natural insecticides.

Biosynthesis of Terpenoids

-

Chrysanthemyl Diphosphate Synthase Activity

- The enzyme chrysanthemyl diphosphate synthase (CDS) catalyzes the condensation of dimethylallyl diphosphate to produce chrysanthemyl diphosphate. This reaction is crucial for the biosynthesis of terpenoids, which are vital for plant defense mechanisms and have numerous applications in pharmaceuticals and agriculture .

-

Engineering Terpene Biosynthesis

- Recent studies have highlighted the potential for engineering CDS to enhance the production of chrysanthemyl diphosphate and its derivatives. By manipulating genetic pathways in model organisms such as Nicotiana tabacum (tobacco), researchers aim to optimize terpene production for industrial applications .

Agricultural Applications

-

Natural Insecticides

- Chrysanthemyl diphosphate is a key intermediate in the synthesis of pyrethrins, which are among the most widely used natural insecticides. These compounds are derived from chrysanthemum flowers and are valued for their effectiveness against a broad spectrum of pests while being less harmful to beneficial insects .

- Plant Defense Mechanisms

Therapeutic Potential

- Pharmacological Applications

- Drug Delivery Systems

Case Studies

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis to Chrysanthemol

CDS exhibits bifunctional activity by hydrolyzing CPP to (R,R)-chrysanthemol in planta :

R R chrysanthemyl diphosphate+H2O→ R R chrysanthemol+diphosphate[3]

Kinetic Parameters :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Km (CPP) | 196 μM | Michaelis-Menten kinetics | |

| Substrate Inhibition | Observed at >100 μM | Elevated DMAPP concentrations |

Functional insights :

-

DMAPP competes with CPP as a substrate, reducing chrysanthemol synthase activity .

-

Transgenic tobacco expressing CDS emits chrysanthemol at 0.12–0.16 μg h⁻¹ g⁻¹ fresh weight .

Thermodynamic and Structural Data

Thermodynamics :

Structural properties :

-

Molecular formula: C10H20O7P23− (molar mass: 314.21 g/mol) .

-

Stereochemistry: (1R,3R)-configuration critical for pyrethrin biosynthesis .

Substrate Interactions and Inhibition

Competitive dynamics :

-

DMAPP acts as both a substrate (for CPP synthesis) and inhibitor (for chrysanthemol synthesis) .

-

Half-maximal activity for chrysanthemol production occurs at ~100 μM DMAPP .

Mechanistic model :

Substrate inhibition arises from DMAPP binding to non-catalytic sites, altering enzyme conformation .

Biological Relevance

Propriétés

Formule moléculaire |

C10H17O7P2-3 |

|---|---|

Poids moléculaire |

311.18 g/mol |

Nom IUPAC |

[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1 |

Clé InChI |

AORLUAKWVIEOLL-RKDXNWHRSA-K |

SMILES isomérique |

CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |

SMILES canonique |

CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.